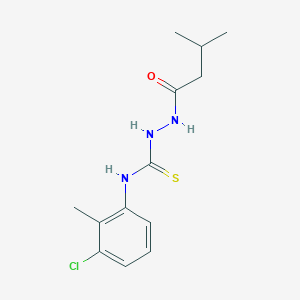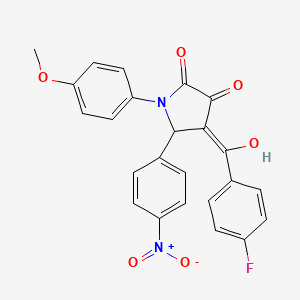![molecular formula C23H20BrN7O B10865110 (1Z)-1-(4-bromophenyl)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}ethanimine](/img/structure/B10865110.png)
(1Z)-1-(4-bromophenyl)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound that features a bromophenyl group, an ethanone moiety, and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME typically involves multiple steps:
Formation of 1-(4-BROMOPHENYL)-1-ETHANONE: This can be achieved through the bromination of acetophenone using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This involves the cyclization of appropriate precursors under specific conditions, often using a combination of heating and catalytic agents.
Oxime Formation: The final step involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
1-(4-BROMOPHENYL)-1-ETHANONE: A simpler analog without the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure.
1-(4-CHLOROPHENYL)-1-ETHANONE: Similar structure with a chlorine atom instead of bromine.
1-(4-FLUOROPHENYL)-1-ETHANONE: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its combination of a bromophenyl group and a complex heterocyclic core, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C23H20BrN7O |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(Z)-1-(4-bromophenyl)-N-[(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]ethanimine |
InChI |
InChI=1S/C23H20BrN7O/c1-14-16(3)31(19-5-4-10-25-11-19)22-21(14)23-27-20(28-30(23)13-26-22)12-32-29-15(2)17-6-8-18(24)9-7-17/h4-11,13H,12H2,1-3H3/b29-15- |
InChI Key |
JBXPVYQQMLXZRH-FDVSRXAVSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)Br)C5=CN=CC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)Br)C5=CN=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydrazinyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10865044.png)
![2-(4-methoxyphenyl)-N'-({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10865046.png)
![5-[4-(Dimethylamino)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B10865054.png)
![1-[3-(5-Methyl-2-tetrahydro-2H-pyran-4-YL-1H-imidazol-1-YL)-1-pyrrolidinyl]-2-butyn-1-one](/img/structure/B10865055.png)
![2-Chloro-N-{6-[4-(piperidinocarbonyl)phenoxy]-3-pyridyl}propanamide](/img/structure/B10865058.png)
![dimethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10865061.png)
![2-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzonitrile](/img/structure/B10865073.png)
![3-(2-Methylallyl)-2-(2-propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10865080.png)
![ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate](/img/structure/B10865081.png)
![11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865085.png)


![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B10865106.png)

